molecular formula C8H8F3N3 B1276946 N-[3-(trifluoromethyl)phenyl]guanidine CAS No. 71198-37-3

N-[3-(trifluoromethyl)phenyl]guanidine

Cat. No. B1276946
CAS RN: 71198-37-3
M. Wt: 203.16 g/mol
InChI Key: UNZKIANEZWFDER-UHFFFAOYSA-N
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Description

“N-[3-(trifluoromethyl)phenyl]guanidine” is a chemical compound with the molecular formula C8H8F3N3. It has a molecular weight of 203.17 . .


Molecular Structure Analysis

The InChI code for “N-[3-(trifluoromethyl)phenyl]guanidine” is 1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[3-(trifluoromethyl)phenyl]guanidine” is a solid substance . It has a molecular weight of 203.17 . .

Scientific Research Applications

Pharmaceutical Research

N-[3-(trifluoromethyl)phenyl]guanidine has potential applications in pharmaceutical research due to its structural properties. The trifluoromethyl group can significantly alter the biological activity of pharmaceutical compounds, making derivatives of this compound valuable for drug design and development. For instance, it can be used to create ligands for receptors in the central nervous system, which could lead to new treatments for neurological disorders .

Agrochemical Development

Compounds with a trifluoromethyl group, like N-[3-(trifluoromethyl)phenyl]guanidine, are often used in the development of agrochemicals. They can serve as intermediates in the synthesis of active ingredients for pesticides. Their unique physicochemical properties contribute to the efficacy and stability of agrochemical products .

Radioligand Development

This compound has been explored as a precursor for radioligands, particularly for positron emission tomography (PET). These radioligands can help in imaging and studying the open channel of the N-methyl-D-aspartate (NMDA) receptor, which is significant in understanding and treating neurological diseases .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKIANEZWFDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409156
Record name N-[3-(trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]guanidine

CAS RN

71198-37-3
Record name N-[3-(trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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